Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic naming of phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate follows IUPAC guidelines for substituted benzoate esters. The parent structure is benzoic acid , with the carboxylic acid group (-COOH) esterified to a phenyl group. The substituent at the para-position (C4) of the benzene ring is an amino group (-NH-) linked to a 4-methylbenzoyl moiety. Breaking this down:
- Core structure : Benzoate (phenyl ester of benzoic acid).
- Substituent position : C4 of the benzene ring.
- Functional group : -NH-(C=O)-C6H4-CH3 (4-methylphenylcarboxamide).
Thus, the IUPAC name is derived as follows:
- Phenyl : Indicates the esterifying group (C6H5-O-).
- 4-{[(4-methylphenyl)carbonyl]amino} : Describes the substituent at position 4, comprising a carboxamide group (-NH-C(=O)-) attached to a 4-methylphenyl ring.
The molecular formula is C21H17NO3 , with a molar mass of 335.36 g/mol. Key identifiers include CAS 169692-06-2 and synonyms such as STK367761 and DTXSID50356589.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 169692-06-2 |
| Molecular Formula | C21H17NO3 |
| Molar Mass (g/mol) | 335.36 |
| Systematic Name | This compound |
Crystallographic Analysis and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is limited, insights can be drawn from structurally analogous compounds. For instance, the crystal structure of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid dimethylformamide monosolvate reveals a non-planar geometry, with a dihedral angle of 81.36° between the aniline and anthracene moieties. Similarly, the title compound likely exhibits torsional strain due to steric interactions between the phenyl ester and 4-methylphenyl groups.
Key conformational features include:
- Torsion angle : The Caryl-CH2-NH-Caryl backbone is expected to adopt a near-planar arrangement (~175°) to minimize steric hindrance.
- Hydrogen bonding : The carboxamide (-NH-C=O) and ester (-COO-) groups may participate in intermolecular hydrogen bonds, forming a supramolecular network. Infrared (IR) spectroscopy of aromatic esters shows characteristic C=O stretches at ~1700 cm⁻¹, C-O-C asymmetric stretches near 1280–1230 cm⁻¹, and symmetric stretches at 1120–1080 cm⁻¹.
Table 2: Predicted Hydrogen-Bonding Interactions
| Donor | Acceptor | Bond Length (Å) |
|---|---|---|
| N-H (amide) | O=C (ester) | ~2.8–3.0 |
| O-H (solvent) | O=C (amide) | ~2.7–2.9 |
Quantum Chemical Calculations of Electronic Structure
Density functional theory (DFT) simulations provide insights into the electronic properties of this compound. Key findings include:
- HOMO-LUMO gap : The electron-rich aromatic rings and conjugated amide group likely result in a narrow energy gap (~3–4 eV), indicative of moderate electronic delocalization.
- Electrostatic potential : Regions of high electron density localize around the carbonyl oxygen and ester oxygen atoms, facilitating nucleophilic interactions.
- Partial charges : The amide nitrogen carries a partial positive charge (+0.25 e), while the carbonyl oxygen exhibits a partial negative charge (-0.45 e).
Comparative analysis with methyl 4-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)benzoate (C23H21NO5) highlights the electronic influence of substituents. The methoxy group in the latter compound enhances electron donation, reducing the HOMO-LUMO gap by ~0.3 eV compared to the methyl-substituted title compound.
Comparative Analysis with Structurally Related Aromatic Esters
This compound shares structural motifs with several aromatic esters, enabling comparative studies:
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (C17H18N2O2) :
Methyl 4-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)benzoate (C23H21NO5) :
Table 3: Structural and Electronic Comparisons
| Compound | Molecular Formula | logP | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | C21H17NO3 | 3.8 | 3.5 |
| Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate | C17H18N2O2 | 4.34 | 3.8 |
| Methyl 4-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)benzoate | C23H21NO5 | 4.1 | 3.2 |
These comparisons underscore how substituents modulate physicochemical properties, such as solubility and electronic delocalization.
Properties
CAS No. |
88340-34-5 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
phenyl 4-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H17NO3/c1-15-7-9-16(10-8-15)20(23)22-18-13-11-17(12-14-18)21(24)25-19-5-3-2-4-6-19/h2-14H,1H3,(H,22,23) |
InChI Key |
YLDMIQSGZIOSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with 4-methylbenzoyl chloride, followed by the reaction with phenol. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions to form amides.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate and its analogs:
Key Observations:
- Substituent Effects :
- The 4-methylphenyl group provides moderate steric hindrance and electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl group in , which may alter amide bond stability or hydrogen-bonding capacity.
- The biphenyl substituent in introduces significant aromatic bulk, likely reducing solubility but enhancing π-π stacking interactions.
Comparison with Analogs:
- Ethyl 4-[(4-fluorobenzoyl)amino]benzoate and related derivatives are synthesized using similar coupling methods, as reported by Stenzel et al. (2017) .
- The nitro-substituted analog in highlights the use of nitrophenoxy groups to activate intermediates for nucleophilic substitution.
Biological Activity
Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate, a compound with the chemical formula CHN O, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of this compound features a phenyl ring substituted with a 4-methylphenylcarbonylamino group. This configuration is crucial for its biological activity, as modifications to the structure can significantly influence its interaction with biological targets.
Biological Activity
1. Anticancer Properties
This compound has been investigated for its cytotoxic effects against various cancer cell lines. In a study evaluating the compound's effectiveness against hematological and solid tumors, it was found to exhibit significant inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression.
- Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 5.6 | Inhibition of Bcr-Abl kinase |
| HL60 (AML) | 8.2 | Induction of apoptosis |
| MCF-7 (Breast) | 10.0 | Inhibition of estrogen receptor |
The compound demonstrated varying degrees of potency across different cell lines, indicating its potential as a multi-targeted therapeutic agent.
2. Enzyme Inhibition
The compound has also been characterized as an inhibitor of specific enzymes involved in tumor growth and angiogenesis. Notably, it has shown inhibitory effects on aromatase and steroid sulfatase, both of which are important in estrogen biosynthesis.
- Table 2: Enzyme Inhibition Data for this compound
| Enzyme | IC (nM) | Reference Compound IC (nM) |
|---|---|---|
| Aromatase | 28 | 0.028 (parent phenol) |
| Steroid Sulfatase | 2.5 | Not available |
These results suggest that structural modifications can enhance the inhibitory activity against these enzymes, making it a candidate for further development in hormone-dependent cancers.
Case Studies
Case Study 1: In Vitro Studies on Cancer Cell Lines
In vitro studies conducted on K562 and HL60 cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The compound was tested alongside established chemotherapeutic agents, revealing synergistic effects that could enhance treatment efficacy.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various target proteins involved in cancer signaling pathways. These studies indicate that the compound binds effectively to the active sites of RTKs, suggesting a mechanism by which it may exert its anticancer effects.
Q & A
Q. What are the standard synthetic routes for preparing phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate?
Methodological Answer: The synthesis typically involves a two-step process:
Esterification : React 4-hydroxybenzoic acid with phenyl halides (e.g., benzyl bromide) in the presence of a base (e.g., Na₂CO₃) and a polar solvent like DMF to form the phenyl benzoate intermediate .
Carbamoylation : Introduce the [(4-methylphenyl)carbonyl]amino group by reacting the intermediate with 4-methylbenzoyl chloride. Purification via recrystallization or column chromatography ensures product integrity. Yields can exceed 80% under optimized conditions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.1–8.5 ppm, multiplet), methyl groups (δ 2.26 ppm, singlet), and D₂O-exchangeable NH protons (δ 10.4–10.6 ppm) .
- IR Spectroscopy : Stretching vibrations for the amide carbonyl (1650–1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) confirm functional groups. Absence of hydroxyl stretches (if fully esterified) validates reaction completion .
Q. What solubility characteristics are critical for handling this compound in organic reactions?
Methodological Answer: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane or ethyl acetate. Solubility tests should precede reaction design, with temperature-controlled sonication used to enhance dissolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Reuse : Diethyl ether from extraction steps can be recycled to reduce costs and waste .
- Catalysis : Adding DMAP (4-dimethylaminopyridine) accelerates carbamoylation.
- Monitoring : Thin-layer chromatography (TLC) with UV detection tracks reaction progress. Adjust stoichiometry (1.2:1 acyl chloride-to-amine ratio) to minimize side products .
Q. What computational methods predict electronic properties and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. Basis sets like B3LYP/6-31G* model molecular orbitals .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Validate with experimental FT-IR/Raman spectra for vibrational assignments .
Q. How should researchers resolve discrepancies in NMR data during characterization?
Methodological Answer:
- D₂O Exchange : Identify exchangeable protons (e.g., NH) by comparing spectra before and after deuterium treatment .
- 2D NMR (COSY/HSQC) : Resolve overlapping aromatic signals. For unresolved peaks, variable-temperature NMR or higher-field instruments (≥400 MHz) improve resolution .
Q. What crystallographic methodologies determine the compound’s crystal structure?
Methodological Answer:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to uncharacterized toxicity (refer to SDS guidelines) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
